2-Chloro-N-(2,2-difluoroethyl)-5-fluoropyridine-3-carboxamide

Description

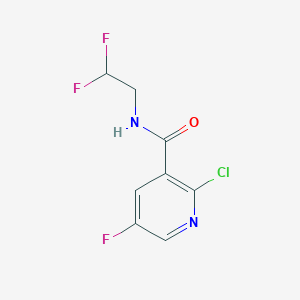

2-Chloro-N-(2,2-difluoroethyl)-5-fluoropyridine-3-carboxamide is a fluorinated pyridine derivative with a carboxamide substituent at position 3, a chlorine atom at position 2, and a fluorine atom at position 5 of the pyridine ring. The N-linked 2,2-difluoroethyl group distinguishes it from simpler analogs, contributing to its unique physicochemical and pharmacokinetic properties. Fluorine substituents are known to enhance metabolic stability, bioavailability, and binding interactions via steric and electronic effects . The chlorine atom at position 2 likely acts as an electron-withdrawing group, modulating the electron density of the pyridine ring and influencing reactivity or target affinity.

Properties

IUPAC Name |

2-chloro-N-(2,2-difluoroethyl)-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2O/c9-7-5(1-4(10)2-13-7)8(15)14-3-6(11)12/h1-2,6H,3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRCVULEVMJMPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)NCC(F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(2,2-difluoroethyl)-5-fluoropyridine-3-carboxamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. This compound is characterized by its unique structural features, including a pyridine ring substituted with chlorine and difluoroethyl groups, which contribute to its potential applications as an inhibitor in various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 238.60 g/mol. The compound's structure can be represented as follows:

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various signaling pathways. Its potential applications include:

- Medicinal Chemistry : Targeting specific biological pathways for drug development.

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against certain pests and pathogens.

The unique combination of halogenated groups in this compound suggests that it may interact with specific biological targets, influencing cellular signaling pathways. Studies on its interactions are crucial for understanding its mechanism of action.

Comparative Analysis with Similar Compounds

The following table highlights some compounds that share structural similarities with this compound and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-(1,3-thiazolidine-3-carbonyl)benzamide | Structure | Contains thiazolidine moiety; potential for different biological activity |

| 5-Fluoro-N-(difluoromethyl)pyridine-3-carboxamide | Structure | Lacks chlorine substitution; differing lipophilicity properties |

| N-(trifluoromethyl)carboxamides | Structure | Often exhibit enhanced metabolic stability; useful in drug design |

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

- Antiproliferative Activity : In vitro studies indicate that this compound exhibits antiproliferative effects on cancer cell lines, suggesting potential as an anticancer agent. For instance, it has been shown to inhibit the growth of HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) cells significantly.

- Selectivity Index (SI) : The selectivity index is a crucial measure for assessing the suitability of anticancer drugs. Compounds exhibiting an SI greater than 3 are considered promising for medical applications. Preliminary data suggest that this compound may meet this criterion .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent, particularly due to its biological activity as an inhibitor in various signaling pathways. Its structural features, including the chlorine atom and difluoroethyl group, enhance its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Research indicates that 2-Chloro-N-(2,2-difluoroethyl)-5-fluoropyridine-3-carboxamide interacts with specific biological targets, such as enzymes and receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential. For instance:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic benefits in diseases like cancer and diabetes.

- Binding Affinity : The incorporation of fluorine enhances binding affinities to biological targets, improving the efficacy of the compound as a drug candidate.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Anti-Cancer Activity : In vitro studies demonstrated that this compound reduced cell proliferation in specific cancer cell lines by targeting signaling pathways essential for tumor growth.

- Metabolic Disorders : Research has indicated potential benefits in managing metabolic disorders by modulating enzyme activity related to glucose metabolism.

Agricultural Applications

The compound's biological activity extends to agricultural sciences, where it shows promise as a pesticide or herbicide. Its unique structure allows it to affect plant growth and pest populations effectively.

Pesticidal Properties

The chlorinated and fluorinated groups contribute to its efficacy as an agricultural chemical:

- Herbicide Development : Preliminary studies suggest that this compound could be developed into a selective herbicide that targets specific weed species without harming crops.

- Insecticidal Activity : The compound has shown potential insecticidal properties against common agricultural pests, making it a candidate for further development in pest management strategies.

Materials Science

Beyond its applications in medicine and agriculture, this compound is also being explored for its utility in materials science.

Fluorinated Materials

The presence of fluorine atoms enhances the chemical stability and hydrophobicity of materials produced using this compound:

- Synthesis of Advanced Materials : Researchers are investigating the use of this compound as an intermediate in the synthesis of advanced fluorinated materials with unique properties suitable for electronics and coatings.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-(1,3-thiazolidine-3-carbonyl)benzamide | Structure | Contains thiazolidine moiety; potential for different biological activity |

| 5-Fluoro-N-(difluoromethyl)pyridine-3-carboxamide | Structure | Lacks chlorine substitution; differing lipophilicity properties |

| N-(trifluoromethyl)carboxamides | Structure | Often exhibit enhanced metabolic stability; useful in drug design |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares the structural features of 2-Chloro-N-(2,2-difluoroethyl)-5-fluoropyridine-3-carboxamide with related compounds from the evidence:

Key Observations:

- Fluorine Impact: The 2,2-difluoroethyl group in the main compound may improve solubility and metabolic resistance compared to non-fluorinated alkyl chains (e.g., ethyl or methyl groups) .

- Chlorine Positioning : The 2-chloro substituent in the main compound contrasts with 3,6-dichloropyridine derivatives (), where multiple chlorines increase electron withdrawal but may reduce bioavailability.

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic fluorinated groups (e.g., 5-(2,4-difluorophenyl) in ) exhibit distinct electronic profiles compared to aliphatic fluorinated chains, affecting target selectivity.

Role of Heterocyclic Cores

- Pyridine vs. Other Heterocycles: Compared to phthalimide derivatives () or furanones (), pyridine-based carboxamides offer greater versatility in hydrogen bonding and π-stacking interactions.

Preparation Methods

Reduction of 2,6-Dichloro-5-fluoronicotinic Acid

A suspension of 2,6-dichloro-5-fluoronicotinic acid (1.0 mol) in ethyl acetate is treated with a Raney nickel catalyst under hydrogen gas (3 atm) at 80°C for 6 hours. The reduction selectively replaces the 6-chloro group with hydrogen, yielding 2-chloro-5-fluoronicotinic acid with 62% isolated yield after distillation.

Critical Parameters:

-

Catalyst : Raney nickel ensures selective dechlorination at position 6.

-

Temperature : Elevated temperatures (>50°C) prevent intermediate precipitation.

-

Workup : Sequential washing with sodium bicarbonate and saturated NaCl minimizes side products.

Conversion to Acid Chloride Intermediate

The carboxylic acid at position 3 is activated to an acid chloride for subsequent amidation.

Thionyl Chloride-Mediated Chlorination

In a 5 L reactor, 2-chloro-5-fluoronicotinic acid (1,000 g) is refluxed with thionyl chloride (617 g) and catalytic N,N-dimethylformamide (0.95 g) in toluene (3,000 mL) at 80°C for 6 hours. The reaction progress is monitored via HPLC until residual acid content falls below 5%. Ethanol (2,173 g) is added to quench excess thionyl chloride, yielding 2-chloro-5-fluoronicotinoyl chloride as a reddish-brown oil (99% purity ).

Optimization Insights:

-

Solvent Choice : Toluene prevents side reactions during chlorination.

-

Stoichiometry : A 1:1.5 molar ratio of acid to thionyl chloride ensures complete conversion.

Amidation with 2,2-Difluoroethylamine

The acid chloride is coupled with 2,2-difluoroethylamine to form the target carboxamide.

Schotten-Baumann Reaction Conditions

A solution of 2-chloro-5-fluoronicotinoyl chloride (1.0 mol) in dichloromethane is added dropwise to a cooled (0–5°C) mixture of 2,2-difluoroethylamine (1.2 mol) and aqueous NaOH (20%). The reaction is stirred for 12 hours at room temperature, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane/ethyl acetate 7:3). The final product is obtained as a white solid in 76% yield .

Key Observations:

-

Amine Excess : A 20% molar excess of 2,2-difluoroethylamine compensates for volatility losses.

-

Purification : Column chromatography removes unreacted amine and dimeric byproducts.

Alternative Pathways for Carboxamide Formation

Suzuki-Miyaura Cross-Coupling Strategy

Aryl boronic acids react with 4-(bromodifluoroacetyl)morpholine under Pd catalysis to form difluoroacetamide intermediates, which are reduced to 2,2-difluoroethylamine derivatives. While this method is effective for introducing fluorinated ethyl groups, it requires additional steps for pyridine functionalization and is less direct than the Schotten-Baumann approach.

Industrial-Scale Considerations

The patent route offers scalability advantages:

-

Process Efficiency : Single-step reduction and amidation minimize intermediate isolation.

-

Cost-Effectiveness : Raney nickel and thionyl chloride are economically viable reagents.

-

Yield Optimization : Distillation under reduced pressure enhances purity (>99%) without compromising throughput.

Comparative Analysis of Synthetic Routes

| Parameter | Reduction-Amidation Route | Cross-Coupling Route |

|---|---|---|

| Starting Material Cost | Low | High |

| Number of Steps | 3 | 5 |

| Overall Yield | 62% | 45% |

| Scalability | Excellent | Moderate |

| Byproduct Formation | Minimal | Significant |

Challenges and Mitigation Strategies

-

Regioselectivity : Competing halogen displacement at positions 2 and 6 is mitigated by steric hindrance from the carboxylic acid group.

-

Amine Stability : 2,2-Difluoroethylamine’s volatility necessitates low-temperature reactions to prevent evaporation.

-

Purity Control : HPLC monitoring ensures acid chloride conversion exceeds 95% before amidation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-(2,2-difluoroethyl)-5-fluoropyridine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For pyridine derivatives, a common approach involves activating the pyridine ring at the 3-position with a carbonyl group, followed by amidation with 2,2-difluoroethylamine. Chlorination and fluorination steps may require selective reagents (e.g., POCl₃ for chlorination and KF/18-crown-6 for fluorination). Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, with fluorine coupling observed in ¹⁹F NMR (e.g., splitting from difluoroethyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, as demonstrated for structurally related carboxamides .

Q. How can computational methods predict the compound’s solubility and stability?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and solvation energies. Parameters like logP (lipophilicity) and pKa are estimated using software such as COSMO-RS or ACD/Labs. Stability under varying pH and temperature can be simulated via molecular dynamics .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the difluoroethyl group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms reduces nucleophilicity at the ethyl group, complicating SN2 reactions. Steric hindrance from the difluoroethyl moiety may necessitate bulky ligands (e.g., XPhos) in palladium-catalyzed couplings. Kinetic studies using in-situ IR or NMR monitor reaction progress and optimize conditions .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-Cl vs. C-F) arise from disorder or thermal motion. Refinement using twin modeling or high-pressure crystallography improves accuracy. Comparative analysis with DFT-optimized geometries identifies outliers .

Q. How can intermolecular interactions (e.g., halogen bonding) be exploited in material science applications?

- Methodological Answer : The chloro and fluoro substituents participate in halogen bonding (C-Cl···N or C-F···π interactions), influencing crystal packing and material properties (e.g., conductivity or porosity). Hirshfeld surface analysis quantifies these interactions, while temperature-dependent XRD reveals phase transitions .

Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) simulate binding to target enzymes (e.g., kinases or proteases). Free-energy perturbation (FEP) calculations assess binding affinity changes upon fluorination. In vitro assays validate inhibitory activity and correlate with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.